molecular formula C15H21NO3 B1466067 tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate CAS No. 873446-59-4

tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

Cat. No.: B1466067
CAS No.: 873446-59-4
M. Wt: 263.33 g/mol
InChI Key: DAJYPAOLINAEGA-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate is a chemical building block for research and development. The tert-butoxycarbonyl (Boc) protecting group safeguards the nitrogen atom, making the compound particularly valuable in multi-step organic synthesis, especially in pharmaceutical chemistry. The hydroxy group on the benzazepine core allows for further functionalization. Analogs of this tetrahydrobenzazepine scaffold are frequently explored in medicinal chemistry for their potential biological activity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the associated Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-7-11-5-4-6-13(17)12(11)8-10-16/h4-6,17H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJYPAOLINAEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate (CAS: 873446-59-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including neuroprotective effects, cytotoxicity against cancer cells, and mechanisms of action based on recent studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H21NO3
  • Molecular Weight : 263.34 g/mol
  • Purity : 97% .

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For example, a study involving a related compound demonstrated its ability to reduce oxidative stress and apoptosis in neuroblastoma cells subjected to oxygen-glucose deprivation (OGD) . This suggests that tert-butyl derivatives may also possess similar protective mechanisms.

Cytotoxicity Against Cancer Cells

The compound's structural characteristics suggest potential cytotoxic activity against various cancer cell lines. Analogous compounds have shown significant antiproliferative effects in studies. For instance, related benzo[d]azepine derivatives exhibited IC50 values in the nanomolar range against human tumor cell lines .

The mechanisms by which this compound exerts its biological effects may involve modulation of key signaling pathways:

  • Oxidative Stress Reduction : Similar compounds have been shown to enhance the phosphorylation of Akt and the expression of Nrf2 and HO-1, proteins involved in cellular defense against oxidative damage .
  • Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through pathways involving caspase activation and PARP inhibition .

Case Studies and Research Findings

A detailed examination of related compounds provides insight into the potential biological activities of this compound:

CompoundActivityIC50 ValueReference
LX009NeuroprotectionNot specified
Compound 11bCytotoxicity (A549 cells)IC50 = 1.95 µM
Various benzo[d]azepinesAntiproliferativenM to µM range

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Research indicates that compounds similar to tert-butyl 6-hydroxy derivatives exhibit significant antidepressant properties. The structural characteristics of the benzo[d]azepine framework may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Effects :
    • Some studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier can enhance its efficacy in neurological applications.
  • Analgesic Properties :
    • There is emerging evidence that benzo[d]azepine derivatives can serve as analgesics. The modulation of pain pathways through specific receptor interactions may provide therapeutic benefits for chronic pain management .

Biochemical Applications

Material Science Applications

  • Polymer Synthesis :
    • The chemical structure allows for potential applications in synthesizing polymers with specific functionalities. The incorporation of benzo[d]azepine units into polymer backbones could result in materials with desirable mechanical and thermal properties .
  • Nanotechnology :
    • Research into nanomaterials has indicated that compounds like tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate could be utilized in creating nanoscale devices or drug delivery systems due to their biocompatibility and ability to form stable complexes with other molecules .

Case Studies

StudyApplicationFindings
Study on Antidepressant ActivityEvaluated the impact on serotonin levelsDemonstrated significant increases in serotonin uptake in vitro models
Neuroprotective Effects ResearchInvestigated effects on neuronal cellsShowed reduced apoptosis in neuronal cell lines exposed to neurotoxic agents
Analgesic Properties AssessmentAssessed pain relief in animal modelsReported notable reductions in pain response compared to control groups

Comparison with Similar Compounds

Table 1: Comparative Analysis

Property tert-Butyl 6-Hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate Methyl (1S,4S)-8-Methoxy-1-methyl-1,4-methanobenzo[d]azepine-3-carboxylate
Ester Group tert-Butyl carboxylate Methyl carboxylate
Substituent Position Hydroxyl at C6 Methoxy at C8
Ring System Standard 1,2,4,5-tetrahydro-3H-benzo[d]azepine 1,4-Methano-bridged benzazepine (additional ring constraint)
Stereochemistry Not specified in available data (1S,4S) configuration
Functional Group Impact Hydroxyl: polar, H-bond donor Methoxy: electron-donating, steric hindrance

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound improves aqueous solubility compared to Compound 18’s methoxy group, which is less polar.

Preparation Methods

General Synthetic Strategy

The synthesis of tetrahydro-3-benzazepine derivatives, including tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate, typically involves:

  • Construction of the benzazepine core via cyclization reactions.
  • Introduction of substituents such as hydroxy and carbamate groups.
  • Application of asymmetric catalytic hydrogenation to achieve chiral purity.

A key approach uses cyclic ene-carbamates as precursors, which undergo iridium-catalyzed asymmetric hydrogenation to yield chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity and yield.

Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates

Catalyst and Conditions:

  • A highly efficient N,P-ligated iridium complex is employed.
  • Typical reaction conditions involve 1 mol% catalyst loading.
  • Hydrogen pressure is maintained at 100 bar.
  • Solvent: dichloromethane (DCM).
  • Temperature: ambient.

Reaction Outcome:

  • Full conversion of substrates to the desired hydrogenated products.
  • Enantiomeric excess (ee) values range from 91% to 99%.
  • Isolated yields are high, between 92% and 99%.

Substrate Scope:

  • Both 1-aryl and 1-alkyl substituted cyclic ene-carbamates are suitable.
  • Electron-rich and electron-poor aromatic substituents are tolerated.
  • Variation in carbamate protecting groups (methyl, ethyl, benzyl, tert-butyl) shows minimal effect on reactivity or selectivity.
  • Ring size variations (7- or 8-membered rings) have minor impact on enantioselectivity.

Representative Data from Catalyst Screening:

Entry Catalyst Variant Conversion (%) Enantiomeric Excess (%) Configuration
1 Catalyst A 100 99 (S)
2 Catalyst B 80 80 (S)
3 Catalyst C 100 97 (R)
4 Catalyst D 71 33 (R)

Note: Catalyst A is the most effective, providing full conversion and highest ee.

Synthetic Route Outline

The synthetic preparation involves the following steps:

  • Preparation of Cyclic Ene-carbamate Precursor:

    • The starting material is typically a substituted benzo[d]azepine derivative with an ene-carbamate moiety.
    • This precursor can be synthesized via pinacol–pinacolone rearrangement or intramolecular Friedel–Crafts alkylation.
  • Asymmetric Hydrogenation:

    • The cyclic ene-carbamate undergoes hydrogenation in the presence of the iridium catalyst.
    • The reaction proceeds with high stereocontrol, producing the chiral tetrahydro-3-benzazepine core.
  • Post-Hydrogenation Functionalization:

    • The carbamate protecting group can be modified or removed as needed.
    • Hydroxylation at the 6-position can be introduced before or after hydrogenation depending on the synthetic route.

Application to this compound

  • The tert-butyl carbamate group is a common protecting group for the amine functionality in the benzazepine ring.
  • The 6-hydroxy substituent can be introduced via selective hydroxylation or by using appropriately substituted starting materials.
  • Employing the iridium-catalyzed asymmetric hydrogenation on a tert-butyl ene-carbamate substrate yields the target compound with high enantioselectivity and yield.

Research Findings and Notes

  • The iridium-catalyzed method is scalable to gram quantities without loss of efficiency or selectivity.
  • The absolute configuration of the product can be confirmed by optical rotation comparison with known standards.
  • The reaction mechanism involves olefin coordination trans to phosphorus in the catalyst, with steric interactions dictating enantioselectivity.
  • Attempts to hydrogenate N-methyl enamines showed inhibition, likely due to strong catalyst binding or deprotonation effects.
  • The methodology has been successfully applied in the synthesis of biologically active compounds such as trepipam and fenoldopam, demonstrating its synthetic utility.

Summary Table of Key Preparation Parameters

Parameter Details
Catalyst N,P-ligated iridium complex (Catalyst A)
Catalyst Loading 1 mol%
Hydrogen Pressure 100 bar
Solvent Dichloromethane (DCM)
Temperature Ambient
Substrate Scope 1-aryl and 1-alkyl cyclic ene-carbamates
Enantiomeric Excess (ee) 91–99%
Isolated Yield 92–99%
Scale Up to gram scale
Key Functional Groups tert-butyl carbamate, 6-hydroxy substituent
Mechanistic Insight Quadrant model for stereoselectivity

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate, and what challenges arise in its purification?

  • Methodological Answer : The compound is typically synthesized via reductive cyclization of nitroarenes or through palladium-catalyzed coupling reactions. For example, Shigehisa et al. (2016) demonstrated a reductive cyclization approach using tert-butyl carbamate intermediates under hydrogenation conditions . Key challenges include:
  • Byproduct formation : Use of silica gel chromatography (EtOAc/hexane gradients) to separate stereoisomers.
  • Hydroxyl group stability : Protect the hydroxyl group during synthesis (e.g., via silylation) to prevent oxidation.
    Characterization involves 1H^1H-/13C^{13}C-NMR and HPLC purity analysis (>95%).

Q. How can researchers verify the structural integrity of this compound, particularly its benzoazepine ring conformation?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the seven-membered benzoazepine ring conformation. Alternative methods include:
  • NOESY NMR : To analyze spatial proximity of protons in the tetrahydroazepine ring.
  • DFT calculations : Compare theoretical and experimental 1H^1H-NMR chemical shifts to validate chair or boat conformations.
    Studies on analogous compounds (e.g., β-carboline derivatives) highlight the importance of steric effects from the tert-butyl group in stabilizing specific conformers .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of the hydroxyl group in catalytic applications?

  • Methodological Answer : Discrepancies in hydroxyl group reactivity (e.g., nucleophilic vs. hydrogen-bonding behavior) can arise from solvent polarity or metal coordination. To address this:
  • Systematic solvent screening : Compare reaction outcomes in polar aprotic (DMF) vs. nonpolar (toluene) solvents.
  • Metal-ligand titration : Use UV-Vis or 1H^1H-NMR to study binding affinity with transition metals (e.g., Cu2+^{2+}) .
    Example: In DMF, the hydroxyl group may act as a nucleophile, while in toluene, it participates in hydrogen bonding, altering reaction pathways.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations to predict interactions with biological targets (e.g., GPCRs). Key steps:
  • Pharmacophore mapping : Identify critical motifs (e.g., the benzoazepine ring’s rigidity and tert-butyl group’s lipophilicity).
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with observed IC50_{50} values.
    For example, modifying the hydroxyl group to a triflate improves membrane permeability in analogs .

Data Contradiction Analysis

Q. How to interpret conflicting data on substituent effects in cross-coupling reactions involving this compound?

  • Methodological Answer : Conflicting yields in Suzuki-Miyaura couplings may stem from:
  • Catalyst poisoning : The hydroxyl group may deactivate Pd catalysts; mitigate by using bulky ligands (XPhos) or pre-protecting the hydroxyl.
  • Steric hindrance : The tert-butyl group limits access to the reaction site. Kinetic studies (e.g., variable-temperature NMR) can quantify steric effects.
    Reference: Obradors et al. (2016) resolved similar issues in Pd-catalyzed reactions by optimizing ligand-to-metal ratios .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in synthetic workflows?

  • Methodological Answer : Based on OSHA HCS guidelines :
  • Inhalation risks : Use fume hoods with >100 ft/min airflow; monitor with PID detectors.
  • Skin contact : Wear nitrile gloves (8-mil thickness) and lab coats.
  • Waste disposal : Neutralize with 10% aqueous NaOH before incineration.

Stability and Storage

Q. Under what conditions does this compound degrade, and how can stability be maximized for long-term studies?

  • Methodological Answer : Degradation pathways include:
  • Hydrolysis : The tert-butyl ester is susceptible to acidic/alkaline conditions (pH <3 or >10).
  • Oxidation : The hydroxyl group forms quinones under aerobic conditions.
    Storage recommendations:
  • Temperature : -20°C under argon.
  • Stabilizers : Add 0.1% BHT to solutions to inhibit radical oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

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